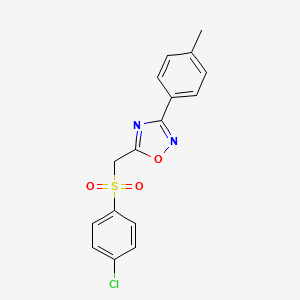

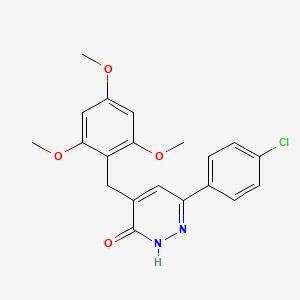

5-(((4-氯苯基)磺酰基)甲基)-3-(对甲苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The presence of a sulfonyl group attached to a 4-chlorophenyl moiety, combined with a p-tolyl group, suggests that this compound could exhibit interesting chemical and biological properties. Research has shown that similar sulfone derivatives containing 1,3,4-oxadiazole moieties can act as chitinase inhibitors with antifungal activity , and as antibacterial agents against tobacco bacterial wilt .

Synthesis Analysis

The synthesis of related sulfone derivatives often involves multiple steps, starting from suitable precursors such as 4-chlorophenoxyacetic acid, which is then transformed through esterification, hydrazide formation, and subsequent cyclization to form the oxadiazole core . For example, the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole derivatives can be achieved by reacting an oxime derivative with ethyl oxalyl chloride . These methods highlight the versatility of synthetic approaches to access a variety of sulfone-containing oxadiazoles.

Molecular Structure Analysis

While the specific molecular structure analysis of "5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole" is not provided, related compounds have been characterized using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . Additionally, X-ray diffraction studies have been used to determine the crystal structure of similar compounds, providing insight into their molecular geometry and conformation .

Chemical Reactions Analysis

Sulfone derivatives containing the oxadiazole moiety can participate in various chemical reactions. The presence of reactive sites such as the sulfonyl group and the oxadiazole ring allows for further functionalization and the potential to form new compounds with varied biological activities. The reactivity of these compounds can be exploited to synthesize analogs with improved antifungal and antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone derivatives with an oxadiazole ring are influenced by their molecular structure. The presence of electron-withdrawing groups such as the sulfonyl and chlorophenyl groups can affect the compound's acidity, solubility, and stability. These properties are crucial for the compound's biological activity and its behavior in different environments, such as soil degradation studies . Understanding these properties is essential for the development of new pesticides and pharmaceuticals.

科学研究应用

合成和化学性质

- 已经研究了5-(((4-氯苯基)磺酰基)甲基)-3-(对甲苯基)-1,2,4-恶二唑及其衍生物的合成和化学性质。例如,已经探索了各种1,2,4-恶二唑衍生物的合成,其中涉及与不同化合物反应以产生不同的衍生物(Tyrkov,2006)。此外,已经研究了1,2,4-恶二唑核心的修饰,以了解它们的结构和功能含义(Santilli & Morris,1979)。

潜在药理学应用

- 虽然避免具体说明药物使用和剂量,但值得注意的是,1,2,4-恶二唑的衍生物已被评估其药理潜力。例如,已经研究了一些衍生物对革兰氏阴性和革兰氏阳性细菌的抗菌性能(Siddiqui等人,2014)。其他研究集中在动物模型中的降压活性(Santilli & Morris,1979)。

环境和工业应用

- 在环境背景下,已经进行研究以了解1,2,4-恶二唑衍生物在土壤中的降解。这涉及分析影响这些化合物降解过程的因素,例如土壤pH和微生物活性(安贤,2015)。了解这些因素对于评估这些化学物质对环境的影响至关重要。

材料科学与工程

- 1,2,4-恶二唑衍生物在材料科学中也找到了应用。它们的合成和表征对于开发具有特定性能的新材料至关重要。例如,通过X射线晶体学等技术研究它们的分子结构,可以深入了解它们在各个领域的潜在应用(Kamani等人,2019)。

属性

IUPAC Name |

5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-11-2-4-12(5-3-11)16-18-15(22-19-16)10-23(20,21)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBDOYCBUQCOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

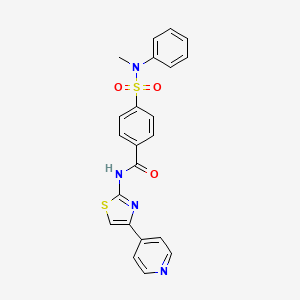

![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)

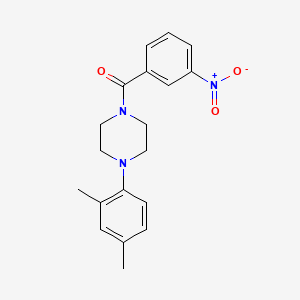

![methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B3010092.png)

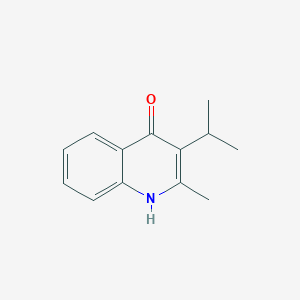

![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)

![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)

![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)